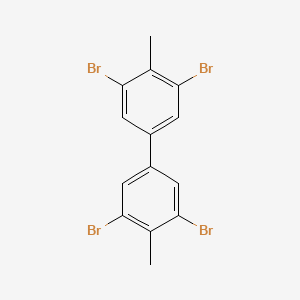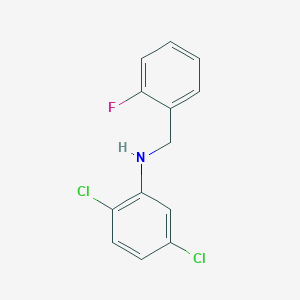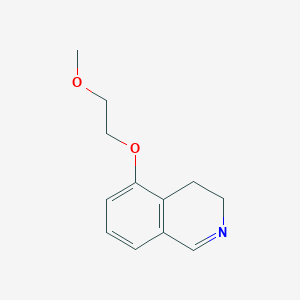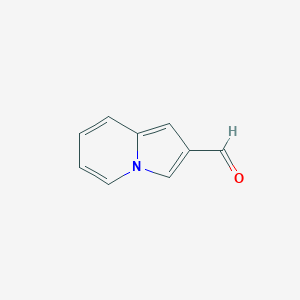
3,3',5,5'-Tetrabromo-4,4'-dimethyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’,5,5’-Tetrabromo-4,4’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C12H6Br4. It is a derivative of biphenyl, where four bromine atoms are substituted at the 3, 3’, 5, and 5’ positions, and two methyl groups are substituted at the 4 and 4’ positions. This compound is known for its use in various industrial applications, particularly as a flame retardant due to its high bromine content .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-tetrabromo-4,4’-dimethyl-1,1’-biphenyl typically involves the bromination of 4,4’-dimethyl-1,1’-biphenyl. The reaction is carried out using bromine or bromine-containing reagents such as bromine water or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve refluxing the mixture in a suitable solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar bromination process but is optimized for large-scale synthesis. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Types of Reactions:
Substitution Reactions: 3,3’,5,5’-Tetrabromo-4,4’-dimethyl-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Dehalogenation Reactions: This compound can undergo dehalogenation reactions, where the bromine atoms are removed, typically using reducing agents like zinc in acetic acid or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents such as ethanol or water.
Dehalogenation: Reagents like zinc dust in acetic acid or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution Reactions: Products include hydroxylated, alkoxylated, or aminated biphenyl derivatives.
Dehalogenation Reactions: Products include partially or fully debrominated biphenyl derivatives.
科学研究应用
3,3’,5,5’-Tetrabromo-4,4’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of brominated biphenyls.
作用机制
The mechanism of action of 3,3’,5,5’-tetrabromo-4,4’-dimethyl-1,1’-biphenyl involves its interaction with biological molecules. As an endocrine disruptor, it can bind to hormone receptors, mimicking or blocking the action of natural hormones. This can lead to altered hormonal balance and disruption of normal physiological processes. The compound can also undergo metabolic activation, forming reactive intermediates that can bind to DNA or proteins, leading to potential toxic effects .
相似化合物的比较
3,3’,5,5’-Tetrabromo-1,1’-biphenyl: Similar structure but lacks the methyl groups at the 4 and 4’ positions.
3,3’,5,5’-Tetrabromo-2,2’,4,4’,6,6’-hexafluorobiphenyl: Contains additional fluorine atoms, which can alter its chemical properties and reactivity.
Uniqueness: 3,3’,5,5’-Tetrabromo-4,4’-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and physical properties. The methyl groups increase the compound’s hydrophobicity and stability, while the bromine atoms enhance its flame-retardant properties .
属性
CAS 编号 |
920276-28-4 |
|---|---|
分子式 |
C14H10Br4 |
分子量 |
497.8 g/mol |
IUPAC 名称 |
1,3-dibromo-5-(3,5-dibromo-4-methylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C14H10Br4/c1-7-11(15)3-9(4-12(7)16)10-5-13(17)8(2)14(18)6-10/h3-6H,1-2H3 |
InChI 键 |
YJFAKPHWICBGJW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1Br)C2=CC(=C(C(=C2)Br)C)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[1-Amino-2-(4-methylbenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B15174806.png)


![8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B15174819.png)
![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)
![1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)-](/img/structure/B15174834.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B15174846.png)
![2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15174847.png)
